molecular formula C10H22O3 B13848695 3,7-Dimethyl-1,3,6-octanetriol

3,7-Dimethyl-1,3,6-octanetriol

Cat. No.: B13848695
M. Wt: 190.28 g/mol
InChI Key: VGIYYKBGYPJPDE-UHFFFAOYSA-N
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Description

(3R)-3,7-Dimethyloctane-1,3,6-triol is an organic compound characterized by its three hydroxyl groups and a chiral center at the third carbon. This compound is part of the family of polyols, which are known for their multiple hydroxyl functionalities. The presence of these hydroxyl groups makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3,7-Dimethyloctane-1,3,6-triol can be achieved through several methods. One common approach involves the reduction of corresponding ketones or aldehydes using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method includes the hydrolysis of epoxides under acidic or basic conditions to introduce hydroxyl groups at specific positions.

Industrial Production Methods

In an industrial setting, the production of (3R)-3,7-Dimethyloctane-1,3,6-triol may involve catalytic hydrogenation of unsaturated precursors or the use of biocatalysts to achieve enantioselective synthesis. These methods ensure high yield and purity, which are essential for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

(3R)-3,7-Dimethyloctane-1,3,6-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced further to form alkanes using strong reducing agents.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)

Major Products

The major products formed from these reactions include ketones, aldehydes, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

(3R)-3,7-Dimethyloctane-1,3,6-triol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which (3R)-3,7-Dimethyloctane-1,3,6-triol exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the compound can participate in redox reactions, altering the redox state of cells and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3,7-Dimethyloctane-1,3,6-triol: The enantiomer of (3R)-3,7-Dimethyloctane-1,3,6-triol, with similar chemical properties but different biological activities.

    1,3,6-Octanetriol: Lacks the methyl groups, resulting in different reactivity and applications.

    3,7-Dimethyloctane-1,3-diol: Contains two hydroxyl groups instead of three, affecting its chemical behavior and uses.

Properties

Molecular Formula

C10H22O3

Molecular Weight

190.28 g/mol

IUPAC Name

3,7-dimethyloctane-1,3,6-triol

InChI

InChI=1S/C10H22O3/c1-8(2)9(12)4-5-10(3,13)6-7-11/h8-9,11-13H,4-7H2,1-3H3

InChI Key

VGIYYKBGYPJPDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCC(C)(CCO)O)O

Origin of Product

United States

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